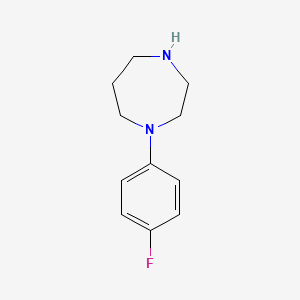

1-(4-Fluorophenyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBBRYVFIKSKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751468-47-0 |

Source

|

| Record name | 1-(4-fluorophenyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-(4-Fluorophenyl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis of this and related 1,4-diazepine derivatives is crucial for the exploration of novel therapeutics, as the 1,4-diazepine scaffold is a core moiety in various biologically active molecules.[1] This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of 1-(4-Fluorophenyl)-1,4-diazepane, with a focus on a robust and efficient two-step approach involving reductive amination followed by N-arylation. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural flexibility and ability to engage in diverse molecular interactions have led to its incorporation into a wide array of therapeutic agents, including antipsychotics, anxiolytics, and anticancer drugs.[1] The targeted synthesis of substituted 1,4-diazepanes, such as 1-(4-Fluorophenyl)-1,4-diazepane, is therefore a critical endeavor in the discovery of new and improved pharmaceuticals. The introduction of a 4-fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making its efficient synthesis a key objective.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1-(4-Fluorophenyl)-1,4-diazepane suggests a disconnection at the N-aryl bond and the bonds forming the diazepane ring. This leads to a convergent synthetic strategy, beginning with the construction of the core 1,4-diazepane ring, followed by the introduction of the 4-fluorophenyl substituent. This approach allows for the late-stage diversification of the diazepane scaffold, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Our proposed synthetic pathway commences with the formation of a protected 1,4-diazepane derivative, which is then deprotected and subsequently arylated. This strategy ensures high selectivity and yield in the final N-arylation step.

Synthesis Pathway: A Two-Step Approach

The synthesis of 1-(4-Fluorophenyl)-1,4-diazepane can be efficiently achieved through a two-step sequence:

-

Step 1: Synthesis of a Protected 1,4-Diazepane Intermediate via Reductive Amination.

-

Step 2: N-Arylation of the Deprotected 1,4-Diazepane with 1-fluoro-4-iodobenzene via Buchwald-Hartwig Amination.

This pathway is advantageous due to its high efficiency, substrate tolerance, and the commercial availability of the starting materials.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-Fluorophenyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-(4-Fluorophenyl)-1,4-diazepane. In the absence of definitive preclinical data, this document synthesizes information from structurally related compounds and established pharmacological principles to propose a plausible multi-target engagement profile within the central nervous system (CNS). We postulate that 1-(4-Fluorophenyl)-1,4-diazepane's core activity likely involves modulation of key monoamine neurotransmitter systems, specifically serotonin and dopamine receptors, with potential secondary interactions at GABAergic and sigma receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for the systematic investigation of this compound. Detailed experimental protocols, hypothetical data representations, and signaling pathway diagrams are provided to facilitate future research and characterization of this and similar chemical entities.

Introduction and Structural Rationale

1-(4-Fluorophenyl)-1,4-diazepane is a synthetic compound featuring a seven-membered 1,4-diazepane ring N-substituted with a 4-fluorophenyl group. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide array of therapeutic applications, including anxiolytic, antipsychotic, and anticonvulsant effects.[1] The incorporation of an aryl substituent, particularly a 4-fluorophenyl moiety, is a common strategy in the design of CNS-active drugs. This functional group is present in many established medications and is known to influence receptor binding affinity and selectivity, as well as pharmacokinetic properties.

The structural similarity of the N-(4-fluorophenyl) fragment to the N-arylpiperazine motif, a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptor ligands, provides a strong rationale for investigating the interaction of 1-(4-Fluorophenyl)-1,4-diazepane with these monoaminergic systems.[2] This guide will, therefore, focus on a hypothesized mechanism centered on these primary targets, while also considering other potential interactions suggested by the broader pharmacology of diazepine derivatives.

Primary Hypothesized Mechanism: Dual Serotonin and Dopamine Receptor Modulation

Based on structure-activity relationship (SAR) studies of related compounds, we propose that 1-(4-Fluorophenyl)-1,4-diazepane functions as a modulator of both serotonergic and dopaminergic pathways. The balance of activity at these receptors is a critical determinant of the overall pharmacological profile of many CNS drugs.[3]

Interaction with Serotonin Receptors

The 4-fluorophenyl group is a key feature in several potent 5-HT receptor ligands.[2] Its presence suggests a high probability of interaction with one or more 5-HT receptor subtypes. The 5-HT2A receptor, in particular, is a strong candidate, as antagonists of this receptor are known to have anxiolytic and antipsychotic properties.[4]

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-(4-Fluorophenyl)-1,4-diazepane for the human 5-HT2A receptor.

Objective: To quantify the binding affinity of the test compound for the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Test compound: 1-(4-Fluorophenyl)-1,4-diazepane, dissolved in DMSO and serially diluted.

-

96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a cell harvester.[5]

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-h5-HT2A cells in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g to remove nuclei and debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[5]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of cell membrane homogenate (typically 50-100 µg protein).

-

50 µL of [3H]-Ketanserin at a final concentration near its Kd (e.g., 1-2 nM).

-

50 µL of either assay buffer (for total binding), 10 µM Mianserin (for non-specific binding), or varying concentrations of 1-(4-Fluorophenyl)-1,4-diazepane.

-

-

Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[5]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (assay buffer).[5]

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

The following table presents plausible binding affinities of 1-(4-Fluorophenyl)-1,4-diazepane at various serotonin receptor subtypes, assuming a profile consistent with potential anxiolytic or antipsychotic activity.

| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) for 1-(4-Fluorophenyl)-1,4-diazepane |

| 5-HT₂ₐ | [³H]-Ketanserin | 15.5 |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | 120.3 |

| 5-HT₂C | [³H]-Mesulergine | 85.7 |

| 5-HT₇ | [³H]-5-CT | > 1000 |

Table 1: Hypothetical binding affinities (Ki) of 1-(4-Fluorophenyl)-1,4-diazepane at human serotonin receptors.

Interaction with Dopamine Receptors

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic medications.[6] A compound with antagonist activity at D2 receptors could be beneficial in treating psychosis. The structural elements of 1-(4-Fluorophenyl)-1,4-diazepane warrant an investigation into its affinity for these receptors.

This protocol outlines a functional assay to determine if 1-(4-Fluorophenyl)-1,4-diazepane acts as an antagonist at the D2 dopamine receptor by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To characterize the functional activity (antagonism) of the test compound at the D2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human D2S dopamine receptor (which couples to Gαi/o).[7]

-

Assay medium: Serum-free cell culture medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

D2 Receptor Agonist: Quinpirole.

-

Adenylyl cyclase activator: Forskolin.

-

Test compound: 1-(4-Fluorophenyl)-1,4-diazepane.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the CHO-D2S cells into 96-well plates and grow to confluence.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells with varying concentrations of 1-(4-Fluorophenyl)-1,4-diazepane (or vehicle) in assay medium for 20 minutes at 37°C.

-

Agonist Challenge: Add Quinpirole at a concentration that gives a sub-maximal response (e.g., its EC80) to all wells except the basal control. Simultaneously, add Forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[7]

-

Data Analysis: Plot the cAMP levels against the log concentration of the antagonist (1-(4-Fluorophenyl)-1,4-diazepane). Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the antagonist that restores the Quinpirole-inhibited cAMP response by 50%.

This table summarizes plausible functional data for 1-(4-Fluorophenyl)-1,4-diazepane at D2-like receptors.

| Receptor Subtype | Assay Type | Agonist | Hypothetical IC₅₀ (nM) for 1-(4-Fluorophenyl)-1,4-diazepane |

| D₂ | cAMP Inhibition | Quinpirole | 45.2 |

| D₃ | cAMP Inhibition | Quinpirole | 98.6 |

| D₄ | cAMP Inhibition | Quinpirole | 250.1 |

Table 2: Hypothetical functional antagonist potencies (IC₅₀) of 1-(4-Fluorophenyl)-1,4-diazepane at human D₂-like receptors.

Activation of G-protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors can trigger intracellular signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8][9] Investigating this pathway provides further insight into the compound's functional consequences.

Caption: Putative GPCR signaling to the ERK/MAPK pathway.

Secondary/Exploratory Mechanisms of Action

While monoamine receptors represent the primary hypothesis, the diazepine scaffold is known to interact with other CNS targets. Exploratory screening against these targets is crucial for a complete pharmacological profile.

GABAₐ Receptor Modulation

The prototypical drugs based on a fused diazepine ring system are the benzodiazepines, which act as positive allosteric modulators of the GABAₐ receptor. Although 1-(4-Fluorophenyl)-1,4-diazepane lacks the typical benzodiazepine pharmacophore, its diazepine core warrants investigation for any modulatory effects on GABAergic transmission.

Objective: To determine if the test compound potentiates GABA-induced chloride currents in cultured neurons.

Procedure:

-

Culture primary hippocampal neurons or a suitable neuronal cell line.

-

Using a patch-clamp amplifier, establish a whole-cell recording configuration.

-

Clamp the neuron's membrane potential at -60 mV.

-

Apply a sub-maximal concentration of GABA to elicit an inward chloride current.

-

After establishing a stable baseline response to GABA, co-apply the same concentration of GABA with varying concentrations of 1-(4-Fluorophenyl)-1,4-diazepane.

-

Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound. An increase in current amplitude indicates positive allosteric modulation.[10]

Sigma (σ) Receptor Binding

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins implicated in various CNS disorders. Certain diazepane derivatives have shown affinity for these receptors, suggesting a potential role in neuroprotection or modulation of psychosis.[11]

Objective: To determine the binding affinity of the test compound for the σ₁ receptor.

Procedure:

-

Prepare membrane homogenates from a source rich in σ₁ receptors (e.g., rat liver or CHO cells expressing the human σ₁ receptor).[4][11]

-

Set up a competitive binding assay in a 96-well plate using [³H]-(+)-Pentazocine as the radioligand and Haloperidol (10 µM) to define non-specific binding.[4]

-

Incubate membranes, radioligand, and varying concentrations of 1-(4-Fluorophenyl)-1,4-diazepane for 90 minutes at 37°C.[11]

-

Terminate the reaction by rapid filtration through PEI-soaked glass fiber filters.

-

Quantify bound radioactivity by liquid scintillation counting and calculate the Ki as described in section 2.1.1.

In Vivo Pharmacological Profiling

To translate in vitro findings into potential therapeutic effects, in vivo behavioral assays are essential. Based on the hypothesized multi-target profile, assays for anxiolytic, antidepressant, and antipsychotic-like activity are warranted.

Experimental Workflow for In Vivo Characterization

Caption: Workflow for in vivo evaluation of CNS activity.

Selected In Vivo Protocols

-

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents.[12][13] An anxiolytic effect would be indicated by an increase in the time spent and the number of entries into the open arms of the maze compared to a vehicle-treated control group.

-

Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity.[14][15] A compound with antidepressant potential would be expected to increase the time the animal spends actively swimming and decrease the duration of immobility.

-

In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][16] Probes implanted in the prefrontal cortex or striatum could be used to determine if 1-(4-Fluorophenyl)-1,4-diazepane alters the release or metabolism of dopamine and serotonin, providing direct evidence of its engagement with these systems in the living brain.

Conclusion and Future Directions

This guide has outlined a plausible, multi-target mechanism of action for 1-(4-Fluorophenyl)-1,4-diazepane, centered on the modulation of serotonin and dopamine receptors, with potential secondary effects on GABAergic and sigma receptor systems. The provided experimental framework offers a systematic approach to validate these hypotheses and thoroughly characterize the compound's pharmacological profile.

Future research should prioritize comprehensive in vitro screening, including receptor binding and functional assays, to definitively identify primary molecular targets and determine their affinity and functional effects. Subsequent in vivo studies should then be guided by these in vitro results to explore the compound's therapeutic potential in relevant animal models of CNS disorders. The synthesis of structurally related analogs will also be crucial for elucidating the structure-activity relationships and optimizing the compound's potency, selectivity, and pharmacokinetic properties.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Jalal, S., & Mumtaz, S. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved from [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

University of North Texas. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

-

protocols.io. (2023). Elevated plus maze protocol. [Link]

-

Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–28. [Link]

-

Cheetham, S. C., & Jackson, T. R. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British journal of pharmacology, 166(4), 1213–1228. [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

-

Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

-

Leão, A. H., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1191. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

-

Lane, J. R., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. The FEBS journal. [Link]

-

Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

-

Scolnick, E. M., & Rangel, M. C. (2001). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Assay and drug development technologies, 1(1 Pt 1), 111–118. [Link]

-

Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58249. [Link]

-

Komada, M. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

University of Pennsylvania. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

-

QIAGEN. (n.d.). Dopamine-DARPP32 Feedback in cAMP Signaling. Retrieved from [Link]

-

Wang, Y., et al. (2013). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. The open biochemistry journal, 7, 1–10. [Link]

-

Abdullah, N. A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PloS one, 17(9), e0275141. [Link]

-

Kennedy, R. T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1183–1191. [Link]

-

Tsoory, M., & Chen, A. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), e52587. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(19), 9070-9077. [Link]

-

University of Turin. (n.d.). Development of sigma-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS chemical neuroscience, 14(10), 1836–1846. [Link]

-

Wu, X., et al. (2013). Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(32), 12943–12955. [Link]

Sources

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. bio-protocol.org [bio-protocol.org]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One moment, please... [lasa.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

A Multi-Pronged Strategy for the Biological Target Deconvolution of 1-(4-Fluorophenyl)-1,4-diazepane

An In-Depth Technical Guide for Drug Discovery Researchers

Executive Summary: The identification of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a tool for understanding biology and a starting point for therapeutic development. This guide presents a comprehensive, integrated strategy for the target deconvolution of a novel chemical entity, 1-(4-Fluorophenyl)-1,4-diazepane (herein designated FP-DIA). The 1,4-diazepane scaffold is a privileged structure known to exhibit a wide array of biological activities, including anticancer and antipsychotic effects.[1][2] By treating FP-DIA as a compound with a known cellular phenotype but an unknown mechanism of action, we outline a robust, four-phase workflow. This process begins with low-cost, high-throughput computational methods to generate initial hypotheses, proceeds to direct biochemical "target fishing" and cellular target engagement confirmation, and culminates in rigorous biophysical and genetic validation of the primary candidate. Each phase is designed to build upon the last, creating a self-validating framework that ensures a high degree of confidence in the final identified target. This document provides not only the detailed protocols for key experiments but also the critical scientific rationale behind each strategic choice, empowering researchers to navigate the complexities of target identification.

Introduction: The Imperative of Target Identification

The journey from a bioactive compound to a validated drug candidate is contingent on understanding its mechanism of action (MoA). Without knowing the direct protein target(s), efforts in lead optimization are inefficient, predicting off-target toxicity is challenging, and the full therapeutic potential of a molecule cannot be realized. The 1,4-diazepane core is found in molecules with diverse pharmacological profiles, from sigma receptor ligands for neurodegenerative disorders to potential anticancer agents, underscoring the scaffold's versatility and the need for precise target elucidation.[1][2][3]

This guide proposes an integrated, multi-modal strategy to identify the direct biological target(s) of FP-DIA. Our approach is founded on the principle of orthogonal validation, where evidence from disparate technological platforms—computational, biochemical, cellular, and genetic—is converged to build an irrefutable case for a specific molecular target.

Phase I: Hypothesis Generation using In Silico Profiling

Scientific Rationale: Before committing to resource-intensive wet-lab experiments, in silico target prediction provides a critical first pass to narrow the vast landscape of the human proteome into a manageable set of high-probability hypotheses.[4][5] These methods leverage the accumulated knowledge of public chemogenomic databases to predict targets based on the structural and electronic features of the query molecule.[6] This is the most cost-effective and rapid way to begin a target identification campaign.

Methodology: Ligand-Based Chemical Similarity Searching

This approach operates on the "similar property principle": structurally similar molecules often have similar biological targets. By comparing FP-DIA to millions of annotated compounds in databases like ChEMBL, we can generate a ranked list of potential targets.[7]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for 1-(4-Fluorophenyl)-1,4-diazepane.

-

Platform Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

-

Parameter Selection: Select "Homo sapiens" as the target organism.

-

Execution & Analysis: Run the prediction. The server will output a list of probable targets, ranked by a probability score. Pay closest attention to the targets with the highest probability and those that cluster into distinct protein families.

Data Presentation: Hypothetical In Silico Prediction Results

| Target Class | Representative Target | Probability Score | Rationale for Prioritization |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | 0.65 | High structural similarity to known CNS-active diazepanes. |

| Kinases | ABL1 Kinase | 0.48 | Shared pharmacophoric features with known kinase inhibitors. |

| Sigma Receptors | Sigma-1 Receptor (σ1R) | 0.45 | Diazepane core is a known σ1R ligand scaffold.[3] |

| Enzymes | Dihydrofolate Reductase | 0.20 | Lower probability, but represents a distinct, druggable class. |

Visualization: Logic of In Silico Target Fishing

Caption: Workflow for computational target hypothesis generation.

Phase II: In Vitro Identification of Direct Binding Partners

Scientific Rationale: With a set of hypotheses in hand, the next phase is to physically isolate binding partners from a complex biological sample. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "target fishing" technique that uses an immobilized version of the small molecule to capture its interacting proteins directly from a cell lysate.[8][9] This method provides direct physical evidence of an interaction.

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core of this technique is the synthesis of an "affinity probe" where FP-DIA is attached via a chemical linker to a solid support (e.g., agarose beads) without disrupting its ability to bind its target.[10]

Experimental Protocol: AC-MS for FP-DIA

-

Affinity Probe Synthesis:

-

Causality: A non-essential position on the FP-DIA molecule must be identified for linker attachment, often guided by Structure-Activity Relationship (SAR) data if available. For the 1,4-diazepane scaffold, the secondary amine is a common point of functionalization.

-

Synthesize an FP-DIA analogue with an aliphatic linker arm terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Covalently couple the linker-modified FP-DIA to NHS-activated agarose beads. Prepare control beads (linker only, no FP-DIA) to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human neuroblastoma line if pursuing CNS targets) to high density.

-

Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve native protein structures.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine total protein concentration (e.g., via BCA assay).

-

-

Affinity Pulldown:

-

Incubate a portion of the cell lysate with the FP-DIA-coupled beads and another portion with the control beads for 2-4 hours at 4°C.

-

Self-Validation: To increase confidence, a competition experiment can be performed by co-incubating the lysate and FP-DIA beads with an excess of free, unmodified FP-DIA. True targets will show reduced binding to the beads in this condition.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the FP-DIA pulldown but absent or significantly reduced in the control and competition lanes.

-

Perform in-gel trypsin digestion and submit the resulting peptides for LC-MS/MS analysis for protein identification.

-

Data Presentation: Hypothetical AC-MS Hit List

| Protein ID (UniProt) | Protein Name | FP-DIA Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Enrichment Ratio |

| P35354 | Dopamine D2 Receptor | 128 | 5 | 25.6 |

| P00519 | ABL1 Tyrosine Kinase | 95 | 8 | 11.9 |

| Q99720 | Sigma-1 Receptor | 78 | 6 | 13.0 |

| P08684 | Tubulin beta chain | 150 | 145 | 1.0 |

Note: Tubulin is a common non-specific binder and shows a low enrichment ratio, highlighting the importance of the control pulldown.

Visualization: AC-MS Experimental Workflow

Caption: Affinity chromatography-mass spectrometry workflow.

Phase III: Confirming Target Engagement in a Cellular Milieu

Scientific Rationale: Identifying a binding partner in vitro is a critical step, but it is essential to confirm that this interaction occurs within the complex, crowded environment of a living cell. Target engagement assays provide this crucial piece of evidence. We will describe two powerful, orthogonal, label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (FP-DIA) to its target protein confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[11][12][13] This change in thermal stability is a direct proxy for target engagement in intact cells.[14]

Experimental Protocol: CETSA Melt Curve

-

Cell Treatment: Treat intact cells in suspension with either FP-DIA (e.g., at 10x the phenotypic EC50) or a vehicle control (e.g., DMSO) for 1 hour.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the putative target protein (e.g., Dopamine D2 Receptor from Phase II) remaining in the soluble fraction at each temperature point using a specific antibody via Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and FP-DIA-treated samples. A shift in the melting curve to the right for the FP-DIA-treated sample indicates target stabilization and thus, engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS leverages ligand-induced protein stabilization. However, instead of heat, it uses proteolytic enzymes. A protein bound to its ligand is often more resistant to digestion by proteases than the unbound protein.[8][15][16] The key advantage of DARTS is that it does not require modification of the small molecule.[17]

Experimental Protocol: DARTS Assay

-

Lysate Treatment: Prepare a native cell lysate as in the AC-MS protocol. Divide the lysate into aliquots and treat with increasing concentrations of FP-DIA or a vehicle control.

-

Protease Digestion: Add a non-specific protease (e.g., Pronase or thermolysin) at a predetermined concentration (optimized to achieve significant but not complete digestion of the target protein in the vehicle control). Incubate for a set time (e.g., 15-30 minutes) at room temperature.

-

Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

Detection: Analyze the samples by Western Blot using an antibody against the candidate target protein. A dose-dependent increase in the amount of full-length, undigested protein in the FP-DIA-treated samples confirms target engagement.

Visualization: Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: Ligand binding stabilizes the target protein against heat.

Phase IV: Biophysical & Genetic Validation of the Primary Candidate

Scientific Rationale: After confirming that FP-DIA can bind a specific protein in cells, the final phase is to prove that this interaction is both high-affinity and functionally responsible for the compound's observed biological effect. This requires quantitative biophysical analysis and genetic manipulation.

Methodology 1: Biophysical Binding Kinetics (Surface Plasmon Resonance - SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] It provides precise quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), which are critical for drug development.[20]

Experimental Protocol: SPR Analysis

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip surface.

-

Analyte Injection: Flow precise concentrations of FP-DIA across the chip surface.

-

Detection: The SPR instrument detects changes in the refractive index at the surface as FP-DIA binds to the immobilized protein. This is recorded in real-time as a sensorgram.

-

Regeneration: After each injection, a regeneration solution is used to wash the bound FP-DIA off the chip, preparing it for the next concentration.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate ka, kd, and the equilibrium dissociation constant, KD (KD = kd/ka). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.

Data Presentation: Example SPR Kinetic Data

| Parameter | Value | Unit | Interpretation |

| ka (On-rate) | 2.5 x 10^5 | M⁻¹s⁻¹ | Rapid binding of FP-DIA to the target. |

| kd (Off-rate) | 5.0 x 10⁻³ | s⁻¹ | Moderately slow dissociation, suggesting a stable complex. |

| KD (Affinity) | 20 | nM | High-affinity interaction, consistent with a potent drug. |

Methodology 2: Genetic Target Validation (CRISPR/Cas9)

Principle: The most definitive way to validate a target is to show that removing it genetically eliminates the biological effect of the compound. CRISPR/Cas9 gene-editing technology allows for the precise and complete knockout of the candidate target gene.[21][22] If FP-DIA acts solely through this target, the knockout cells should become resistant to the compound.[23]

Experimental Protocol: CRISPR/Cas9 Knockout Validation

-

gRNA Design & Validation: Design and synthesize at least two independent guide RNAs (gRNAs) targeting early exons of the candidate gene to ensure a functional knockout.

-

Cell Line Engineering: Transfect the chosen cell line with Cas9 nuclease and the gRNAs.

-

Clonal Selection & Verification: Select single-cell clones and expand them. Verify successful gene knockout at the DNA level (sequencing), RNA level (qPCR), and protein level (Western Blot).

-

Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay) on both the wild-type (WT) and knockout (KO) cell lines, treating each with a dose-response curve of FP-DIA.

-

Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC50 for the KO cells compared to the WT cells provides definitive evidence that the gene product is the functional target of FP-DIA. A rescue experiment, where the target protein is re-expressed in the KO cells and restores sensitivity to FP-DIA, provides the highest level of validation.

Synthesizing the Evidence: An Integrated Target Deconvolution Framework

No single technique is sufficient to definitively identify and validate a drug's target. The strength of the strategy presented here lies in the convergence of evidence from four distinct and orthogonal phases. The in silico predictions focused our search; the AC-MS experiment provided the first physical evidence of binding partners; CETSA and DARTS confirmed this binding occurs in the native cellular environment; and finally, SPR quantified the interaction while CRISPR/Cas9 knockout proved its functional necessity. When the top hit from each phase consistently points to the same protein, a researcher can have extremely high confidence in having identified the true biological target of 1-(4-Fluorophenyl)-1,4-diazepane.

Visualization: The Integrated Target ID & Validation Workflow

Caption: A multi-phase, convergent strategy for target identification.

References

-

Ramajayam, R.; Giridhar, R.; Yadav, M.R. Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Rev. Med. Chem., 2007 , 7(8), 793-812. [Link]

-

Zampieri, D., et al. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Med. Chem. Lett., 2019 , 11(5), 651-656. [Link]

-

Khurshid, S., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Curr. Org. Synth., 2017 , 14(6), 809-833. [Link]

-

Al-Mubarak, M., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Drug Deliv. and Transl. Res., 2023 , 13(10), 2549-2562. [Link]

-

Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol. Biol., 2016 , 1439, 237-251. [Link]

-

Van Vleet, T.R., et al. Small molecule target identification using photo-affinity chromatography. Methods Enzymol., 2019 , 620, 149-170. [Link]

-

Byrne, R. & Schneider, G. In Silico Target Prediction for Small Molecules. Methods Mol. Biol., 2019 , 1888, 273-309. [Link]

-

Gilbert, L.A., et al. The impact of CRISPR-Cas9 on target identification and validation. Nat. Rev. Drug Discov., 2014 , 13(9), 643-645. [Link]

-

Di Mauro, G., et al. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 2022 , 7(24), 20562-20570. [Link]

-

Pai, M.Y., et al. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. J. Vis. Exp., 2015 , (104), e53209. [Link]

-

Teimoori, S., et al. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2011 , 2(4), 507-514. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs Website. [Link]

-

deNOVO Biolabs. How does SPR work in Drug Discovery? deNOVO Biolabs Blog. [Link]

-

Johnson, R.L. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 2020 , 33(3), 20-25. [Link]

-

Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. ACS Chem. Biol., 2011 , 6(1), 34-46. [Link]

-

Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net, 2020 . [Link]

-

Lomenick, B., et al. Target identification using drug affinity responsive target stability (DARTS). Proc. Natl. Acad. Sci. U.S.A., 2009 , 106(51), 21984-21989. [Link]

-

Charles River Laboratories. CRISPR Cas9 Gene Editing. Charles River Labs Website. [Link]

-

CETSA. CETSA. CETSA Website. [Link]

-

Wang, W., et al. Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Anal. Chem., 2018 , 90(11), 6657-6661. [Link]

-

Wang, L., et al. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. AAPS J., 2013 , 15(2), 395-406. [Link]

-

University College London. Target Identification and Validation (Small Molecules). UCL Website. [Link]

-

Charnwood Discovery. Surface Plasmon Resonance (SPR). Charnwood Discovery Website. [Link]

-

de Moraes, M.C. & Vessecchi, R. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Braz. J. Anal. Chem., 2021 , 8(32), 6-11. [Link]

-

Biocompare. Target Validation with CRISPR. Biocompare Website, 2022 . [Link]

-

Chemspace. Target Identification and Validation in Drug Discovery. Chemspace Website. [Link]

-

Wang, Y., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 2023 , 13(1), e4583. [Link]

-

Teimouri, A., et al. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate, 2011 . [Link]

-

deNOVO Biolabs. How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube, 2024 . [Link]

- Merck KGaA. Substituted diazepan compounds as orexin receptor antagonists.

-

Pai, M.Y., et al. Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nat. Protoc., 2015 , 10(6), 927-940. [Link]

-

Scarpino, A., et al. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Int. J. Mol. Sci., 2023 , 24(13), 11100. [Link]

-

Amisten, S., et al. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 2024 , 35(1), 2348123. [Link]

-

Li, Y., et al. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 2024 , 12(2), 118. [Link]

-

JOVE. A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JOVE, 2019 . [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. brjac.com.br [brjac.com.br]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. CETSA [cetsa.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. youtube.com [youtube.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. biocompare.com [biocompare.com]

An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Fluorophenyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the in silico investigation of 1-(4-Fluorophenyl)-1,4-diazepane, a small molecule featuring the privileged 1,4-diazepane scaffold. This document is structured to guide researchers and drug development professionals through a logical, multi-stage computational workflow, from initial molecular characterization to dynamic interaction analysis. Emphasizing the causality behind methodological choices, this guide integrates foundational quantum mechanics, predictive pharmacokinetics, molecular docking, and molecular dynamics simulations. Each protocol is designed as a self-validating system, ensuring that the generated data is robust and directly translatable into actionable insights for medicinal chemistry and chemical biology programs. Our approach moves beyond rote procedural descriptions to instill a deep understanding of how computational tools can be synergistically applied to de-risk and accelerate the early stages of drug discovery.[1][2]

| Foundational Analysis: Understanding the Molecule in Isolation

Before investigating the interaction of 1-(4-Fluorophenyl)-1,4-diazepane with any biological target, it is imperative to first characterize the molecule itself. This initial phase provides a fundamental understanding of its intrinsic physicochemical and electronic properties, which govern its behavior in biological systems. This step is critical for parameterization of subsequent, more complex simulations and for early identification of potential liabilities.[3][4]

| Quantum Mechanical (QM) Characterization

Classical molecular mechanics force fields, while efficient, rely on pre-parameterized atom types and charge models that may not accurately capture the nuanced electronic landscape of a novel or complex scaffold. Quantum mechanics methods, by solving approximations of the Schrödinger equation, provide a much more accurate description of electron distribution.[5][6]

The primary objective here is to derive high-quality partial atomic charges. These charges are not fixed integers but are distributed across the molecule, influenced by the electronegativity of the fluorine atom and the aromatic ring. An accurate charge model is paramount for correctly modeling electrostatic interactions, which are often dominant forces in ligand-receptor binding.[7][8]

Experimental Protocol: QM Partial Charge Calculation

-

Structure Preparation:

-

Generate a 3D conformation of 1-(4-Fluorophenyl)-1,4-diazepane using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

-

-

Geometry Optimization (QM):

-

Submit the structure to a QM software package (e.g., Gaussian, ORCA, GAMESS).

-

Optimize the geometry at a suitable level of theory, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with a basis set like 6-31G*.[6] The choice of DFT functional (e.g., B3LYP) is critical for balancing accuracy and computational cost.

-

-

Electrostatic Potential (ESP) Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential on the molecule's surface.

-

-

Charge Fitting:

-

Fit the partial atomic charges to the calculated ESP using a well-established algorithm, such as Restrained Electrostatic Potential (RESP).[7] This ensures the charges accurately reproduce the QM-derived electrostatic field around the molecule.

-

-

Validation:

-

Compare the resulting charge distribution with chemical intuition. For example, the fluorine and nitrogen atoms should carry significant negative partial charges, while adjacent carbons and hydrogens will be more positive.

-

| Early Assessment of "Drug-Likeness": In Silico ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic. Early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical de-risking step that saves significant time and resources.[9] Modern machine learning models, trained on large datasets of experimental outcomes, can provide reliable estimations for a wide range of pharmacokinetic properties.[3][4][10]

Table 1: Predicted Physicochemical and ADMET Properties of 1-(4-Fluorophenyl)-1,4-diazepane (Note: These values are illustrative and would be generated using predictive software like SwissADME, pkCSM, or ADMET Predictor®[9][11])

| Property | Predicted Value | Acceptable Range for Oral Drugs | Implication |

| Molecular Weight ( g/mol ) | 194.24 | < 500 | Good size for absorption (Lipinski's Rule)[11] |

| LogP (Lipophilicity) | 1.60 | -0.4 to +5.6 | Optimal lipophilicity for membrane permeability |

| Water Solubility | Good | High | Favorable for formulation and distribution |

| GI Absorption | High | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Yes/No (Target Dependent) | Potential for CNS activity |

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this pathway |

| AMES Toxicity | No | No | Low probability of being a mutagen |

| hERG I Inhibitor | Low Probability | No | Low risk of cardiotoxicity |

| Target Interaction Analysis: From Static Docking to Dynamic Simulation

With a well-characterized ligand, we can now investigate its potential interactions with a biological target. The 1,4-diazepane scaffold is found in molecules targeting a wide range of proteins, including G-protein coupled receptors (GPCRs) and enzymes.[12] For this guide, we will proceed with a hypothetical scenario targeting the benzodiazepine binding site of the GABA-A receptor, a known target for related diazepam derivatives.[13][14]

| The Static Hypothesis: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and affinity of a ligand within a receptor's binding site.[15][16] It is a computational "snapshot" that serves as a powerful hypothesis-generation tool. The central dogma is that a plausible binding pose with a favorable score is a prerequisite for biological activity.[17]

Mandatory Visualization: General In Silico Workflow

Caption: High-level workflow for in silico drug discovery.

Experimental Protocol: Flexible Ligand-Receptor Docking

-

Receptor Preparation:

-

Acquisition: Download the target protein structure from the Protein Data Bank (PDB). For our example, a structure of the GABA-A receptor would be used.

-

Cleaning: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The latter is crucial for validation (Step 4).

-

Protonation: Add hydrogen atoms and assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for physiological pH (≈7.4). This is a critical step often overlooked by novices.[18]

-

-

Ligand Preparation:

-

Import the 3D structure of 1-(4-Fluorophenyl)-1,4-diazepane.

-

Assign the QM-derived RESP charges calculated in Section 1.1. This provides a more accurate electrostatic representation than generic force field charges.

-

Define the rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Binding Site Definition:

-

Define the search space (the "docking box") for the algorithm. If a co-crystallized ligand was present, define the box to encompass a 5-6 Å radius around it.[18] If the site is unknown ("blind docking"), the box must encompass the entire protein surface, which is computationally more demanding.

-

-

Protocol Validation (Self-Validating System):

-

Re-docking: Before docking our novel compound, take the original co-crystallized ligand (if available), remove it, and dock it back into the receptor.

-

Success Criterion: The protocol is considered valid if the top-scoring docked pose has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its original crystallographic position. This confirms that the docking algorithm and scoring function can reproduce a known binding mode.

-

-

Docking Execution:

-

Run the docking simulation using a robust algorithm (e.g., AutoDock Vina, Glide, GOLD).[8] The algorithm will sample thousands of possible conformations and orientations of the ligand within the binding site.

-

-

Pose Analysis & Scoring:

-

Analyze the top-scoring poses. Do not rely solely on the docking score.[19]

-

Examine the intermolecular interactions: Are there hydrogen bonds? Are there favorable hydrophobic contacts? Does the fluorophenyl group engage in any specific interactions (e.g., π-π stacking, halogen bonding)? The biological relevance of the interactions is more important than the raw score.[18]

-

| The Dynamic Reality: Molecular Dynamics (MD) Simulation

Docking provides a static, gas-phase, 0 Kelvin approximation of binding. In reality, the protein-ligand complex is a dynamic entity, constantly in motion, solvated by water, and at physiological temperature. MD simulations provide this dynamic picture by solving Newton's equations of motion for every atom in the system over time.[20] This allows us to assess the stability of the docked pose and refine the binding hypothesis.[21][22]

Mandatory Visualization: Molecular Dynamics Workflow

Caption: Standard workflow for a molecular dynamics simulation.

Experimental Protocol: All-Atom MD Simulation

-

System Setup:

-

Input: Use the top-scoring, biologically plausible pose from molecular docking as the starting structure.

-

Force Field Selection: Assign a biomolecular force field (e.g., CHARMM36m, AMBER19SB) to the protein and a compatible general force field (e.g., CGenFF, GAFF) to the ligand.[23] The quality of the force field is paramount for the simulation's accuracy.[24][25]

-

Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). This mimics the aqueous cellular environment.

-

Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

-

-

Minimization and Equilibration:

-

Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) and adjust the pressure to 1 atm. This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This ensures the system reaches a stable state before data collection begins.

-

-

Production Run:

-

Run the simulation for a significant period (e.g., 100-500 nanoseconds) to sample a wide range of conformational states. The length of the simulation depends on the specific biological question being asked.

-

-

Trajectory Analysis (Self-Validation):

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, low-value plateau in the ligand's RMSD suggests that the binding pose is stable. A large, fluctuating RMSD may indicate an unstable or transient interaction.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. High fluctuation in binding site residues upon ligand binding can be significant.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Do these interactions persist throughout the simulation? The persistence of an interaction is a strong indicator of its importance for binding affinity.

-

| Synthesis of In Silico Data and Guiding Experimental Design

-

ADMET predictions suggest the molecule has a favorable drug-like profile, justifying its progression.

-

Molecular docking provides a structural hypothesis for its binding mode, identifying key interacting residues (e.g., a hydrogen bond to a specific serine, a hydrophobic interaction with a leucine pocket).

-

Molecular dynamics validates the stability of this binding pose and confirms the persistence of the key interactions over time, increasing confidence in the hypothesis.

This integrated dataset allows the computational scientist to collaborate effectively with medicinal chemists.[18] For example, if MD analysis shows that the fluorophenyl group is in a solvent-exposed region with no specific interactions, the hypothesis might be that this group can be modified to improve properties or add new interactions without disrupting the core binding. Conversely, if an interaction is shown to be critical and stable, chemists can focus on designing analogs that enhance it. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.[28]

| References

-

User-Friendly Quantum Mechanics: Applications for Drug Discovery. Springer Protocols. Available at:

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. bioRxiv. Available at:

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at:

-

Molecular-dynamics investigation of molecular flexibility in ligand binding. Proceedings of the National Academy of Sciences. Available at:

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at:

-

Docking of flexible ligands to flexible receptors in solution by molecular dynamics simulations. ResearchGate. Available at:

-

In silico models for drug development: tackling the validation challenge. VPH Institute. Available at:

-

Quantum Mechanics Approaches to Drug Research in the Era of Structural Chemogenomics. PMC. Available at:

-

Docking of flexible ligands to flexible receptors in solution by molecular dynamics simulation. PubMed. Available at:

-

Identification of 3H-benzo[b][4][29] diazepine derivatives as PPARα agonists by in silico studies and biochemical evaluation. PubMed. Available at:

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at:

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at:

-

Quantum mechanics implementation in drug-design workflows: does it really help?. Dovepress. Available at:

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at:

-

Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. PMC. Available at:

-

ADMET Predictor®. Simulations Plus. Available at:

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at:

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at:

-

APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR. Available at:

-

2026: the year AI stops being optional in drug discovery. Sapio Sciences. Available at:

-

Computational Methods Applied to Rational Drug Design. Bentham Science. Available at:

-

Advancements in small molecule drug design: A structural perspective. PMC. Available at:

-

Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Available at:

-

7 Expert Tips for Perfect Molecular Docking. YouTube. Available at:

-

Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Semantic Scholar. Available at:

-

Best Practices in Docking and Activity Prediction. ResearchGate. Available at:

-

The importance of in-silico studies in drug discovery. ResearchGate. Available at:

-

Transforming small molecule drug discovery: The computational chemistry paradigm. Schrödinger. Available at:

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. Available at:

-

Accelerating Molecular Dynamics Enrichments of High-Affinity Ligands for Proteins. ACS Publications. Available at:

-

Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Authorea. Available at:

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at:

-

A Beginner's Guide to Molecular Docking. ETFLIN. Available at:

-

Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. ResearchGate. Available at:

-

1-(4-fluorophenyl)-1,4-diazepane (C11H15FN2). PubChem. Available at:

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at:

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. Available at:

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at:

-

Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. ChemRxiv. Available at:

-

Force fields for small molecules. PMC. Available at:

-

Improving Force Field Accuracy for Molecular Modeling in Molecular Design. ProQuest. Available at:

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. SCIRP. Available at:

-

Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. PubMed. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. User-Friendly Quantum Mechanics: Applications for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]

- 7. Quantum Mechanics Approaches to Drug Research in the Era of Structural Chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. benthamscience.com [benthamscience.com]

- 13. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. researchgate.net [researchgate.net]

- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. jpscc.samipubco.com [jpscc.samipubco.com]

- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations [arxiv.org]

- 25. Improving Force Field Accuracy for Molecular Modeling in Molecular Design [escholarship.org]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. schrodinger.com [schrodinger.com]

- 28. tandfonline.com [tandfonline.com]

- 29. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 1-(4-Fluorophenyl)-1,4-diazepane

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(4-Fluorophenyl)-1,4-diazepane, a heterocyclic amine of interest in pharmaceutical research. Given the foundational role of these properties in determining the developability and ultimate bioavailability of a drug candidate, a rigorous, phase-appropriate investigation is paramount. This document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and the development of a validated, stability-indicating analytical method. The procedures described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed for researchers, analytical scientists, and formulation experts in the field of drug development.

Introduction: The Critical Role of Early Physicochemical Characterization

1-(4-Fluorophenyl)-1,4-diazepane belongs to the 1,4-diazepane class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including potential applications as central nervous system agents and anticancer therapeutics.[1][2][3] The successful progression of any new chemical entity (NCE) from a laboratory curiosity to a viable therapeutic agent is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are arguably the most influential.

-

Solubility directly impacts the dissolution rate and subsequent absorption of an orally administered drug, governing its bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

-

Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of harmful impurities.[4] Understanding a molecule's liabilities under various stress conditions is a regulatory requirement and essential for developing a robust and safe drug product.[5]

This guide provides the scientific and methodological framework to thoroughly characterize 1-(4-Fluorophenyl)-1,4-diazepane, ensuring that development decisions are based on a solid foundation of empirical data.

Foundational Physicochemical Properties

Before embarking on extensive experimental studies, it is crucial to understand the inherent properties of the molecule, which can be predicted from its structure. 1-(4-Fluorophenyl)-1,4-diazepane is a basic compound due to the presence of two secondary amine functionalities within the diazepane ring.[6] This basicity is the primary determinant of its pH-dependent solubility.

Table 1: Predicted Physicochemical Properties of 1-(4-Fluorophenyl)-1,4-diazepane

| Parameter | Predicted Value/Characteristic | Rationale & Implication |

| Molecular Formula | C₁₁H₁₅FN₂ | Confirmed via structural analysis. |

| Molecular Weight | ~194.25 g/mol | Based on atomic weights. |

| pKa (most basic) | ~8.5 - 9.5 | The secondary amines are the primary basic centers. The exact pKa would be determined experimentally, but this estimate suggests the compound will be protonated and positively charged in the acidic environment of the stomach (pH 1-3) and increasingly neutral as the pH rises through the intestine.[7] |

| Predicted LogP | ~1.5 - 2.5 | The fluorophenyl group adds lipophilicity, while the diazepane ring is relatively polar. This value suggests moderate membrane permeability. |

The amine functionality makes the molecule's solubility highly dependent on pH.[6][8] At pH values significantly below its pKa, the molecule will exist predominantly in its protonated, cationic form, which is expected to have significantly higher aqueous solubility than the neutral free base.[7]

Aqueous Solubility Profiling

The objective of this phase is to quantify the solubility of 1-(4-Fluorophenyl)-1,4-diazepane across a physiologically relevant pH range. This data is critical for predicting its behavior in the gastrointestinal (GI) tract. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Experimental Protocol: pH-Dependent Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers (e.g., HCl, phosphate, acetate) covering the pH range from 1.2 to 7.4.

-

Sample Preparation: Add an excess amount of solid 1-(4-Fluorophenyl)-1,4-diazepane to vials containing each buffer solution. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

-

pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted during equilibration.

Data Presentation: Expected Solubility Profile

The results should be compiled into a clear, concise table.

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

| pH (Final) | Medium | Temperature (°C) | Solubility (mg/mL) | Form |

| 1.2 | 0.1 N HCl | 37 | > 10.0 | Protonated (Salt) |

| 4.5 | Acetate Buffer | 37 | 2.5 | Mostly Protonated |

| 6.8 | Phosphate Buffer | 37 | 0.3 | Mixed |

| 7.4 | Phosphate Buffer | 37 | 0.1 | Mostly Neutral |

| Intrinsic | Water | 37 | < 0.05 | Neutral (Free Base) |

This expected profile demonstrates high solubility at low pH (stomach) and decreasing solubility at higher pH values (intestine), a classic profile for a basic compound.[10]

Workflow for Solubility Determination

Caption: Workflow for determining pH-dependent equilibrium solubility.

Stability Analysis and Forced Degradation

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the NCE under more severe conditions than those used for accelerated stability testing.[11][12] The primary goals are:

-

To identify potential degradation products and elucidate degradation pathways.[5]

-

To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[4][13]

-

To understand the intrinsic stability of the molecule, which helps in formulation and packaging design.[5]